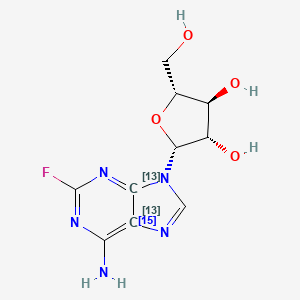
Fludarabine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludarabine-13C2,15N is a labeled analog of fludarabine, a purine nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed pharmacokinetic and pharmacodynamic studies, making it a valuable tool in both clinical and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fludarabine-13C2,15N typically involves the incorporation of isotopically labeled precursors into the fludarabine molecule. One common method starts with 2-fluoro-9-beta-D-arabinofuranosyladenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization, and decolorization with activated carbon to obtain pure fludarabine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents like 2-methyltetrahydrofuran makes the process more environmentally friendly. The production involves rigorous quality control measures to ensure the purity and isotopic labeling accuracy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fludarabine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the compound into its oxidized form.
Reduction: Reduction reactions can convert the compound back to its reduced state.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while substitution reactions can result in various substituted analogs of this compound.
Applications De Recherche Scientifique
Fludarabine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used in studies involving nucleoside analogs and their interactions with enzymes.
Biology: Helps in understanding the metabolic pathways and mechanisms of action of nucleoside analogs.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for fludarabine.
Industry: Employed in the development of new chemotherapeutic agents and in quality control processes.
Mécanisme D'action
Fludarabine-13C2,15N is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clofarabine: Another purine nucleoside analog with similar mechanisms of action but higher toxicity in certain settings.
Bendamustine: Used in combination with fludarabine for enhanced therapeutic effects.
Uniqueness
Fludarabine-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. This makes it a valuable tool in both clinical and research settings, providing insights that are not possible with non-labeled analogs.
Propriétés
Formule moléculaire |
C10H12FN5O4 |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1/i4+1,8+1,13+1 |
Clé InChI |
HBUBKKRHXORPQB-QLGAAOIYSA-N |
SMILES isomérique |
C1=[15N][13C]2=C(N=C(N=[13C]2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



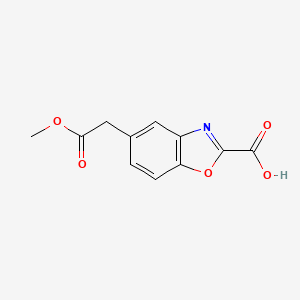
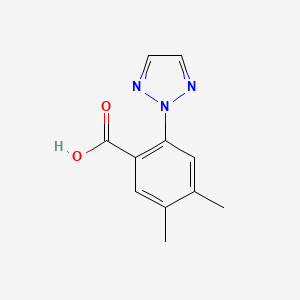

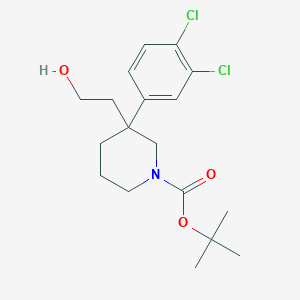
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)

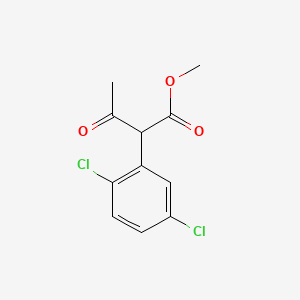
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)

